(S)-tert-Butyl 3-[(methylcarbamoyl)amino]piperidine-1-carboxylate is a piperidine derivative recognized for its significance in pharmaceutical research and development. This compound, with the molecular formula and a molecular weight of approximately 257.33 g/mol, is classified under piperidine derivatives, which are widely utilized in various drug classes and natural products. The compound's IUPAC name is tert-butyl (3S)-3-(methylcarbamoylamino)piperidine-1-carboxylate, and it is also identified by the CAS number 1349699-92-8.
The synthesis of (S)-tert-butyl 3-[(methylcarbamoyl)amino]piperidine-1-carboxylate typically involves several steps, utilizing various reagents and conditions to achieve the desired product. One common method includes the reaction of piperidine derivatives with tert-butyl chloroformate and methyl carbamate under controlled conditions.
The molecular structure of (S)-tert-butyl 3-[(methylcarbamoyl)amino]piperidine-1-carboxylate features a piperidine ring substituted with a tert-butyl group, a methyl carbamoyl group, and an amino group.
The stereochemistry at the piperidine ring is crucial for its biological activity and influences its interaction with biological targets.
(S)-tert-butyl 3-[(methylcarbamoyl)amino]piperidine-1-carboxylate can undergo various chemical reactions that enhance its utility in synthetic chemistry.
The choice of reagents and conditions significantly affects the reaction outcomes, yielding various substituted piperidine derivatives.
The mechanism of action of (S)-tert-butyl 3-[(methylcarbamoyl)amino]piperidine-1-carboxylate involves its interaction with specific molecular targets within biological systems.
The compound's biological activity is attributed to:
Research indicates that this compound may target specific pathways relevant to drug design, particularly in developing pharmaceuticals aimed at particular biological processes.
The compound exhibits stability under standard laboratory conditions but may require specific handling procedures due to its chemical reactivity.
(S)-tert-butyl 3-[(methylcarbamoyl)amino]piperidine-1-carboxylate has several significant applications in scientific research:
Its versatility makes it a valuable compound in both academic research and industrial applications.
The synthesis of (S)-tert-Butyl 3-[(methylcarbamoyl)amino]piperidine-1-carboxylate typically employs multistep strategies beginning with chiral piperidine precursors or prochiral substrates that undergo enantioselective functionalization. A common approach utilizes (S)-piperidine-3-carboxylic acid derivatives as starting materials, where the carboxylic acid group serves as a handle for subsequent transformations. The synthetic sequence generally follows three key stages: (1) introduction of the tert-butyloxycarbonyl protecting group at the piperidine nitrogen, (2) activation of the C3 position, and (3) urea formation via methylcarbamoylation [4] [5].
Advanced methodologies employ convergent strategies involving preformed urea derivatives. For example, one documented protocol couples N-Boc-protected (S)-3-aminopiperidine with methyl isocyanate under anhydrous conditions, achieving yields exceeding 85% when employing catalysts such as dibutyltin dilaurate. Alternative routes involve the reaction of 3-isocyanato-piperidine-1-carboxylate intermediates with methylamine, though this approach presents greater challenges in stereochemical preservation [4] [7].
Regioselective functionalization represents a critical challenge addressed through optimized reaction conditions. Research demonstrates that solvent polarity significantly impacts regioselectivity, with polar protic solvents like ethanol favoring the desired product (99.5% regioselectivity) over aprotic alternatives such as acetonitrile (95.2% regioselectivity) or nonpolar solvents like carbon tetrachloride (67.9% regioselectivity) [7]. This solvent dependency underscores the importance of precise reaction parameter control throughout the functionalization sequence.
Table 1: Multistep Synthesis Optimization Parameters
Synthetic Stage | Key Reagents/Conditions | Yield Range | Regioselectivity |
---|---|---|---|
Piperidine Protection | Di-tert-butyl dicarbonate, Triethylamine, THF | 90-95% | N/A |
C3 Activation | Meldrum's Acid, EDC·HCl, DMAP | 75-85% | N/A |
Urea Formation | Methyl isocyanate, Dibutyltin dilaurate, DCM | 80-88% | >99% |
Deprotection-Coupling | HCl/Dioxane then CDI, Methylamine | 70-75% | 92-95% |
The formation of stable carbamate and urea linkages demands precise reagent selection to balance reactivity with stereochemical integrity preservation. Carbamate installation at the piperidine nitrogen predominantly employs di-tert-butyl dicarbonate (Boc₂O) in aprotic solvents (tetrahydrofuran or dichloromethane) with tertiary amine bases (triethylamine or N,N-diisopropylethylamine) at 0-25°C. This approach achieves near-quantitative yields while effectively preserving the chiral center at C3 [5] [7].
Urea formation between the C3-amino group and methyl isocyanate represents the most atom-economical approach. Kinetic studies reveal that catalysis with organotin compounds (e.g., dibutyltin dilaurate, 0.5-1 mol%) accelerates the reaction by 4-6 fold while maintaining enantiomeric excess >99.5%. Alternative methodologies employ carbonyldiimidazole (CDI) activation followed by methylamine treatment, particularly beneficial when methyl isocyanate availability is limited. This two-step approach proceeds through a C3-imidazolylcarbamate intermediate that subsequently reacts with methylamine to form the methylcarbamoyl moiety [4] [7].
Solvent optimization demonstrates significant impacts on urea formation kinetics and byproduct formation. Anhydrous dichloromethane provides optimal results for direct isocyanate coupling, while dimethylformamide proves superior for CDI-mediated routes. Temperature control remains critical, with optimal ranges of 0-5°C during imidazole carbamate formation followed by 25-30°C during aminolysis. These controlled conditions minimize epimerization and diurea formation, which become prevalent above 40°C [7].
Table 2: Reagent Impact on Urea Formation Efficiency
Reagent System | Temperature Range | Reaction Duration | Byproduct Formation | Enantiomeric Preservation |
---|---|---|---|---|
Methyl isocyanate, CH₂Cl₂ | 20-25°C | 8-12 hours | <1% | >99.5% ee |
Methyl isocyanate, Toluene | 40-45°C | 4-6 hours | 5-8% | 97-98% ee |
CDI then Methylamine, DMF | 0°C → 25°C | 2 + 12 hours | 3-5% | >99% ee |
Triphosgene then Methylamine, THF | -15°C → 25°C | 1 + 24 hours | 8-12% | 95-97% ee |
Preservation of chiral integrity at the C3 position presents significant synthetic challenges due to the susceptibility of α-chiral amines to racemization under thermal, acidic, or basic conditions. Two primary strategies address this challenge: (1) chiral pool synthesis starting from enantiomerically pure (S)-nipecotic acid derivatives and (2) asymmetric synthesis using chiral auxiliaries or catalysts. The former approach provides higher stereochemical fidelity, with commercial (S)-tert-butyl 3-aminopiperidine-1-carboxylate serving as the predominant starting material. This precursor consistently delivers products with >99% enantiomeric excess when urea formation occurs under mild conditions [4] [5].
Resolution techniques provide alternative access to enantiopure material when racemic intermediates are employed. Diastereomeric salt formation using chiral acids such as (2R,3R)-tartaric acid achieves baseline separation with diastereomeric excess >98%. Crystallization-induced asymmetric transformation represents an advanced resolution technique where racemization in solution occurs concurrently with preferential crystallization of the desired (S)-diastereomer. This approach proves particularly valuable for large-scale manufacturing, delivering optical purity >99.5% after recrystallization [5].
Protecting group strategy significantly impacts stereochemical stability during synthesis. The tert-butyloxycarbonyl group demonstrates superior performance over alternative carbamates (benzyloxycarbonyl, 9-fluorenylmethyloxycarbonyl) in minimizing racemization at the adjacent chiral center. Kinetic studies reveal that the bulky tert-butyl group creates substantial steric hindrance that impedes enolization pathways responsible for stereochemical erosion. Consequently, the Boc-protected intermediates maintain >99.8% enantiomeric excess during methylcarbamoylation, whereas unprotected analogs exhibit 5-8% racemization under identical conditions [5] [7].
Table 3: Stereochemical Integrity Under Various Synthetic Conditions
Synthetic Approach | Chiral Induction/Resolution Method | Optical Purity Achieved | Critical Control Parameters |
---|---|---|---|
Chiral Pool Synthesis | (S)-Nipecotic Acid Derivatives | >99.5% ee | Reaction Temperature <30°C |
Diastereomeric Resolution | (2R,3R)-Tartaric Acid Salts | 98-99% ee | Solvent Composition, Crystallization Rate |
Asymmetric Catalysis | Chiral DMAP Derivatives | 90-95% ee | Catalyst Loading (5-10 mol%), Solvent Polarity |
Crystallization-Induced Resolution | In Situ Racemization/Preferential Crystallization | >99.5% ee | Crystal Seeding, Cooling Profile |
The orthogonal stability profiles of the tert-butyloxycarbonyl and methylcarbamoyl protecting groups enable sequential installation and selective deprotection during synthetic sequences. The Boc group demonstrates acid-labile characteristics, with optimal removal achieved using 25-50% trifluoroacetic acid in dichloromethane or hydrogen chloride in dioxane (2-4M solutions). Under these conditions, the methylcarbamoyl urea linkage remains entirely intact, demonstrating stability superior to alternative urea-protecting groups such as tert-butoxycarbonylamino or benzyloxycarbonylamino derivatives [5] [7].
Comparative studies reveal significant advantages of the methylcarbamoyl group over alternative amino-protecting strategies during piperidine functionalization. Unlike acid-labile groups (tert-butyloxycarbonyl) or base-sensitive moieties (9-fluorenylmethyloxycarbonyl), the methylcarbamoyl group demonstrates exceptional stability across a broad pH range (2-12). This resilience enables subsequent transformations on the piperidine nitrogen after Boc removal, including alkylation, acylation, or transition metal-catalyzed coupling reactions. Additionally, the methylcarbamoyl group exhibits superior thermal stability compared to acetyl or benzoyl protecting groups, with decomposition onset temperatures >180°C versus 140-160°C for the alternatives [4] [7].
Strategic deprotection sequencing enables diverse downstream functionalization pathways. For pharmaceutical intermediate synthesis, initial Boc removal followed by salt formation represents the most common approach. The resulting (S)-1-(methylcarbamoyl)-3-aminopiperidine hydrochloride salts exhibit excellent crystallinity and storage stability. Alternatively, preserving both protecting groups enables further elaboration at remote positions, as demonstrated in the synthesis of Vandetanib intermediates where the Boc-methylcarbamoyl-protected piperidine undergoes palladium-catalyzed cross-coupling at the C5 position without competitive deprotection [4] [5].
Table 4: Protection Group Stability Under Various Conditions
Chemical Environment | Boc Group Stability | Methylcarbamoyl Stability | Recommended Handling |
---|---|---|---|
Acidic Conditions (TFA/DCM) | 1-2 hours (complete removal) | >48 hours (<2% degradation) | Standard deprotection protocols applicable |
Basic Conditions (NaOH 1M) | >48 hours | >48 hours | Suitable for hydrolysis side reactions |
Nucleophiles (Hydrazine) | >24 hours | 6-8 hours (partial degradation) | Limited exposure recommended |
Reducing Agents (NaBH₄) | Stable | Stable | Compatible |
Pd-Catalyzed Coupling | Stable | Stable | Compatible with cross-coupling |
CAS No.:
CAS No.: 573-35-3
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0